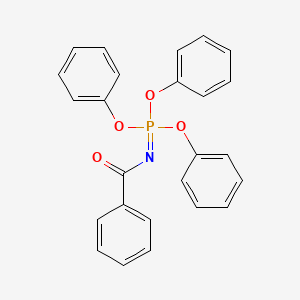![molecular formula C29H24ClNO2 B14949770 5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE is a complex organic compound that features a unique combination of a chlorophenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone structure
Preparation Methods
The synthesis of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Furan Intermediate: This step involves the reaction of 3-chlorophenyl with furan under specific conditions to form the intermediate 5-(3-chlorophenyl)-2-furancarboxaldehyde.
Cyclization and Functionalization: The intermediate undergoes cyclization and further functionalization to introduce the tetrahydrobenzo[a]phenanthridinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Scientific Research Applications
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan groups may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE include:
5-(3-Chlorophenyl)-2-furancarboxaldehyde: Shares the chlorophenyl and furan components but lacks the tetrahydrobenzo[a]phenanthridinone core.
5-(2-Chlorophenyl)-2-furyl derivatives: Similar structure but with different positioning of the chlorine atom on the phenyl ring.
The uniqueness of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C29H24ClNO2 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24ClNO2/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)31-28(27(21)23(32)16-29)25-13-12-24(33-25)18-7-5-8-19(30)14-18/h3-14,28,31H,15-16H2,1-2H3 |
InChI Key |
DOGLFLNEFTYNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
